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4-Pentenoic acid, 3-methylbutyl ester

Flavour & Fragrance Volatility Control Release Kinetics

4-Pentenoic acid, 3-methylbutyl ester (isoamyl 4-pentenoate) is a C10 unsaturated ester belonging to the 4-pentenoate family. It is a colorless to pale-yellow liquid with a characteristic fruity ester odor, employed primarily as a fragrance and flavor ingredient.

Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
CAS No. 76649-18-8
Cat. No. B12645571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pentenoic acid, 3-methylbutyl ester
CAS76649-18-8
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCC(C)CCOC(=O)CCC=C
InChIInChI=1S/C10H18O2/c1-4-5-6-10(11)12-8-7-9(2)3/h4,9H,1,5-8H2,2-3H3
InChIKeyZQWYFZUFXOBFOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Pentenoic acid, 3-methylbutyl ester (Isoamyl 4-Pentenoate, CAS 76649-18-8) – Procurement-Relevant Identity and Physicochemical Baseline


4-Pentenoic acid, 3-methylbutyl ester (isoamyl 4-pentenoate) is a C10 unsaturated ester belonging to the 4-pentenoate family. It is a colorless to pale-yellow liquid with a characteristic fruity ester odor, employed primarily as a fragrance and flavor ingredient [1]. With a molecular weight of 170.25 g/mol, a boiling point of ~187.9 °C, a flash point of ~67.8 °C, and an estimated log P of 3.39–3.60, it occupies a distinct physicochemical space among short-chain 4-pentenoate esters [2]. The compound is not reported to occur in nature and is typically obtained synthetically via Fischer esterification of 4-pentenoic acid with isoamyl alcohol or by isomerization of isomeric pentenoates [3].

Why Generic Substitution Fails: Property-Driven Differentiation of Isoamyl 4-Pentenoate from Lower and Isomeric 4-Pentenoate Esters


Esters of 4-pentenoic acid are not freely interchangeable. Incremental changes in the alcohol chain length and branching alter vapour pressure by over two orders of magnitude, shift flash points by >35 °C, and rebalance hydrophobicity by more than one log P unit . These physicochemical differences translate directly into divergent performance in fragrance tenacity, thermal processability, safety classification, and compatibility with polar vs. non-polar formulation bases. Consequently, selecting isoamyl 4-pentenoate over methyl, ethyl, or n-butyl 4-pentenoate – or over saturated isoamyl esters such as isoamyl acetate or butyrate – must be justified by the quantitative comparisons below rather than by generic ester behaviour.

Quantitative Differentiation Evidence for Isoamyl 4-Pentenoate (CAS 76649-18-8) Versus Closest Analogs


Vapour Pressure and Fragrance Tenacity: Isoamyl 4-Pentenoate vs. Methyl and Ethyl 4-Pentenoates

Isoamyl 4-pentenoate exhibits a vapour pressure of 0.6 mmHg at 25 °C, which is 23‑fold lower than that of ethyl 4‑pentenoate (13.7 mmHg) and 73‑fold lower than that of methyl 4‑pentenoate (44 mmHg) . This marked reduction predicts significantly slower evaporation and prolonged olfactory presence in neat and dilute fragrance applications [1].

Flavour & Fragrance Volatility Control Release Kinetics

Flash Point and Handling Safety: Isoamyl 4-Pentenoate vs. Methyl, Ethyl, and n-Butyl 4-Pentenoates

The flash point (closed‑cup) of isoamyl 4‑pentenoate is 67.8 °C, placing it well above the thresholds that trigger stringent flammable‑liquid storage and transport requirements. In contrast, methyl 4‑pentenoate (29 °C) and ethyl 4‑pentenoate (37 °C) are classified as highly flammable liquids, and n‑butyl 4‑pentenoate (59.1 °C) remains more flammable than the target compound .

Process Safety Transport Classification Flammable Liquid Handling

Boiling Point and Thermal Process Window: Isoamyl 4-Pentenoate vs. Ethyl and Methyl 4-Pentenoates

Isoamyl 4‑pentenoate boils at 187.9 °C (760 mmHg), providing a substantially wider thermal processing window than ethyl 4‑pentenoate (146 °C) or methyl 4‑pentenoate (125–126 °C) . This higher boiling point permits higher‑temperature downstream operations such as spray‑drying, extrusion, or baking without excessive volatile loss.

Thermal Stability Distillation Recovery High-Temperature Formulation

Octanol-Water Partition Coefficient (Log P) and Formulation Polarity Matching: Isoamyl 4-Pentenoate vs. Ethyl and Methyl 4-Pentenoates

With an ACD/Log P of 3.39 (EPI Suite estimate 3.60), isoamyl 4‑pentenoate is markedly more lipophilic than ethyl 4‑pentenoate (log P ≈ 1.99) or methyl 4‑pentenoate (log P ≈ 1.45) . This higher hydrophobicity favours partitioning into oil phases, waxes, and hydrophobic polymer matrices, making it a more effective candidate for long‑lasting fragrances in creams, candles, and sustained‑release encapsulation systems.

Formulation Science Oil-Phase Partitioning Controlled Release

Aqueous Solubility and Environmental Partitioning: Isoamyl 4-Pentenoate vs. Lower 4-Pentenoate Esters

Isoamyl 4‑pentenoate has an estimated water solubility of 51.6 mg/L (EPI Suite), which is roughly 6‑ to 70‑fold lower than methyl 4‑pentenoate (~3650 mg/L estimated) [1]. Its BIOWIN linear model probability of rapid biodegradation is 0.84, with a primary survey model half‑life of days, indicating ready biodegradability [1]. The low water solubility combined with ready biodegradability suggests that the compound will partition predominantly to organic phases and be removed efficiently in biological treatment systems, reducing environmental persistence compared to higher‑solubility, slower‑degrading alternatives.

Environmental Fate Water Solubility Biodegradability

Evidence-Backed Application Scenarios for Isoamyl 4-Pentenoate (CAS 76649-18-8)


Long-Lasting Fine Fragrance Accords Requiring Reduced Volatility

Where top‑to‑mid note longevity is critical, isoamyl 4‑pentenoate can replace more volatile methyl or ethyl 4‑pentenoates. Its 73‑fold lower vapour pressure relative to the methyl ester prolongs the perception window without requiring high doses, making it suitable for eaux de parfum and fine fragrance bases that demand extended substantivity on skin.

High-Temperature Flavour and Fragrance Processing (Baking, Extrusion, Spray-Drying)

The 41.9 °C higher boiling point relative to ethyl 4‑pentenoate provides a wider thermal safety margin. This enables incorporation into baked goods, extruded snacks, and spray‑dried encapsulated flavours where lower‑boiling esters would be lost excessively, compromising flavour fidelity and requiring over‑dosing.

Oil‑Based and Anhydrous Formulations (Candles, Creams, Lipophilic Matrices)

With a log P >3.3, isoamyl 4‑pentenoate partitions strongly into oil phases . This makes it a preferred candidate for scented candles, massage oils, and anhydrous cream bases where hydrophilic esters (log P <2) would phase‑separate or bloom, causing visual defects and uneven fragrance distribution.

Flammable‑Hazard‑Reduced Manufacturing Lines

With a flash point 30–39 °C higher than methyl or ethyl 4‑pentenoate , isoamyl 4‑pentenoate can be handled with less stringent fire‑protection measures. This is particularly relevant for pilot‑scale flavour houses and contract manufacturers operating multi‑purpose equipment where highly flammable solvents would impose costly operational restrictions.

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